molecular formula C16H15F3N4O B2820771 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1396816-06-0

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2820771
CAS No.: 1396816-06-0
M. Wt: 336.318
InChI Key: XZSWVFDREBINHF-UHFFFAOYSA-N
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Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule designed for research applications, featuring a benzamide core linked to an aminopyrimidine scaffold. Its structure incorporates a pyrrolidine ring, a nitrogen heterocycle recognized for its valuable properties in medicinal chemistry. The pyrrolidine group enhances the molecule's three-dimensional coverage and allows for efficient exploration of pharmacophore space due to its sp3-hybridization and non-planar structure, which can influence solubility, lipophilicity, and the overall pharmacokinetic profile of drug candidates . The compound's molecular architecture, which includes a trifluoromethyl group, is frequently associated with improved metabolic stability and membrane permeability, making it a versatile scaffold for investigative purposes. The structural motifs present in this compound are found in bioactive molecules reported in scientific literature for the treatment of central nervous system (CNS) disorders . Furthermore, similar pyrimidine derivatives have been investigated for their potential in various other therapeutic areas . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)15(24)22-13-9-14(21-10-20-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSWVFDREBINHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.

    Introduction of the Benzamide Group: The final step involves the coupling of the substituted pyrimidine with 3-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved, providing insights into its potential therapeutic effects.

    Chemical Biology: It can be employed as a tool compound to probe the function of proteins or other biomolecules in cellular systems.

    Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The pyrimidine and benzamide moieties may facilitate binding to these targets, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

a) N-methyl-4-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)benzamide ()
  • Core Structure: Pyrimidine with morpholinopiperidine (6-position) and pyridyl (2-position) substituents.
  • Synthesis : Utilizes Suzuki-Miyaura coupling under microwave irradiation (120°C, 20 min) with Pd(PPh₃)₄ catalysis .
  • Key Differences: The target compound replaces the morpholinopiperidine group with pyrrolidine and positions the trifluoromethyl benzamide at the 4-position instead of a methyl benzamide. Pyrrolidine’s smaller ring size may enhance conformational flexibility compared to morpholinopiperidine.
b) N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()
  • Core Structure : Pyridine with piperazine (6-position) and trifluoromethyl (5-position) groups.
  • Application : Used as a synthetic intermediate in drug discovery.
  • Key Differences: The pyridine core vs. Piperazine’s basicity contrasts with pyrrolidine’s neutral character, affecting solubility and pharmacokinetics .
c) N1-[6-(3-pyridyloxy)-3-pyridyl]-4-(trifluoromethyl)benzamide ()
  • Core Structure : Bipyridine system with an ether linkage and trifluoromethyl benzamide.
  • Key Differences : The ether-linked pyridyloxy group introduces rigidity, whereas the target compound’s pyrrolidine-pyrimidine linkage may improve membrane permeability .

Functional Group Impact Analysis

  • Trifluoromethyl Benzamide : Present in all analogs, this group enhances lipophilicity and resistance to oxidative metabolism.
  • Pyrrolidine vs.
  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, favoring interactions with biological targets like kinases or parasitic enzymes .

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a trifluoromethyl group on the benzamide structure. Its molecular formula is C15H17F3N4C_{15}H_{17}F_3N_4, and it is characterized by the following structural components:

  • Pyrimidine Ring : Provides a platform for biological interactions.
  • Pyrrolidine Group : Influences binding affinity and selectivity towards biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

This compound has been studied for its role as an inhibitor of various protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial in modulating immune responses and has implications in treating autoimmune diseases and certain cancers .

Inhibition of Protein Kinases

The compound's ability to inhibit JAK3 suggests its potential in therapeutic applications targeting inflammatory pathways. JAK3 is integral to cytokine signaling, particularly in lymphocytes. By blocking this pathway, the compound may reduce inflammation and promote immune regulation.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of related pyrrole derivatives. For instance, compounds structurally similar to this compound demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications in the structure can lead to enhanced antibacterial properties.

Neuroprotective Effects

In neuropharmacology, this compound has shown promise in protecting neuronal cells from excitotoxicity induced by kainic acid. In vitro studies indicated that the compound could prevent neuroprotection mediated by 3-iodothyronamine (T1AM), implicating its role as a TAAR1 antagonist . The mechanism involves modulation of signaling pathways such as AKT and PKA, which are vital for neuronal survival.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The findings revealed that derivatives with similar scaffolds exhibited potent activity against gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Bacteria
This compound6.25Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Study 2: Neuroprotection Mechanism

In organotypic hippocampal slice cultures, this compound was tested for its neuroprotective effects against kainic acid toxicity. The study demonstrated that the compound inhibited T1AM-induced activation of AKT and PKA pathways, highlighting its potential role in neuroprotection .

Treatmentp-AKT Levels (Relative Units)p-PKA Levels (Relative Units)
Control100%100%
Kainic Acid40%30%
Kainic Acid + Compound70%60%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrimidine intermediate (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-amine) with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or DMF) and reaction temperature (room temperature to 80°C) significantly impact yield . Purity is optimized via silica gel chromatography, followed by recrystallization using solvents such as ethanol or acetonitrile. Analytical techniques like HPLC (≥95% purity threshold) and NMR spectroscopy are critical for confirming structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the pyrrolidine ring’s proton signals (δ 1.8–2.1 ppm for CH2 groups) and the trifluoromethyl group’s distinct 19F NMR resonance (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular formula (e.g., C17H16F3N5O). X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to the pyrimidine scaffold’s prevalence in kinase inhibitors. Use fluorescence polarization or TR-FRET assays to measure IC50 values. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer : Systematically modify:

  • Pyrrolidine substituents : Replace pyrrolidine with piperidine or azetidine to alter steric bulk and hydrogen bonding .
  • Trifluoromethyl position : Synthesize analogs with CF3 at the 2- or 4-position of the benzamide ring to evaluate electronic effects .
  • Pyrimidine core : Introduce halogens (F, Cl) at the 2-position to enhance metabolic stability .
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or CDK2 .

Q. What strategies resolve contradictory data in target identification studies?

  • Methodological Answer : Combine chemoproteomics (e.g., affinity-based protein profiling) with CRISPR-Cas9 knockout validation to confirm putative targets. For example, if a study reports conflicting kinase inhibition profiles, use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with RNAi silencing in cellular models to observe phenotypic consistency .

Q. How can metabolic stability and pharmacokinetic (PK) properties be enhanced?

  • Methodological Answer :

  • Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl) to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (human/rat) with LC-MS quantification .
  • Solubility : Introduce polar groups (e.g., morpholine) or formulate as a salt (e.g., hydrochloride). Use shake-flask assays to measure logP and kinetic solubility .
  • In vivo PK : Administer IV/PO doses in rodents and collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life to guide lead optimization .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescent imaging to monitor tumor regression. Dose at 10–50 mg/kg (IP or oral) for 21 days .
  • Toxicity : Conduct acute toxicity studies in BALB/c mice (single dose up to 500 mg/kg) with histopathology of liver/kidney. Monitor biomarkers (ALT, AST, BUN) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity via orthogonal methods (NMR, elemental analysis). Perform counter-screening against off-targets (e.g., hERG channel) to rule out nonspecific effects. Publish raw data and statistical analyses (e.g., Grubbs’ test for outliers) to enhance reproducibility .

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